

# An In-Depth Technical Guide to 4-Methyl-1,3-dioxolane

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## Compound of Interest

Compound Name: 4-Methyl-1,3-dioxolane

Cat. No.: B094731

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IUPAC Name: **4-Methyl-1,3-dioxolane**

## Executive Summary

This technical guide provides a comprehensive overview of **4-Methyl-1,3-dioxolane**, a heterocyclic organic compound with applications in organic synthesis and pharmacology. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and for the evaluation of its biological activity, and discusses its known pharmacological effects, particularly as an inhibitor of cytochrome P-450 monooxygenases. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Chemical and Physical Properties

**4-Methyl-1,3-dioxolane** is a colorless liquid.<sup>[1]</sup> It is classified as a highly flammable liquid and vapor.<sup>[1]</sup> The compound's key physical and chemical properties are summarized below.

## Table 1: Physical and Chemical Properties

Property	Value	Source
IUPAC Name	4-methyl-1,3-dioxolane	<a href="#">[1]</a>
CAS Number	1072-47-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	88.11 g/mol	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	84 °C @ 745 mm Hg	<a href="#">[3]</a>
Density	0.983 g/mL at 25 °C	<a href="#">[3]</a>
Flash Point	-2 °C	
Refractive Index (n <sub>20</sub> /D)	1.398	<a href="#">[3]</a>

## Table 2: Spectroscopic Data

Spectroscopy Type	Key Peaks / Signals	Source
<sup>1</sup> H NMR	Data available, confirms structure	
<sup>13</sup> C NMR	Data available	
Mass Spectrometry (GC-MS)	m/z Top Peak: 44; 2nd Highest: 87; 3rd Highest: 58	<a href="#">[1]</a>
Infrared (IR) Spectroscopy	Data available	<a href="#">[4]</a>

## Synthesis and Use in Organic Chemistry

**4-Methyl-1,3-dioxolane** is synthesized via the acid-catalyzed acetalization of 1,2-propanediol (propylene glycol) with formaldehyde. This reaction is a standard method for creating cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in multi-step organic synthesis due to their stability in basic, nucleophilic, and reductive conditions.[\[3\]](#)[\[5\]](#)

# Experimental Protocol: Synthesis of 4-Methyl-1,3-dioxolane

This protocol describes a general procedure for the synthesis of **4-Methyl-1,3-dioxolane** based on established methods for acetal formation.[\[6\]](#)

## Materials:

- 1,2-Propanediol (propylene glycol)
- Paraformaldehyde
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Round-bottom flask and reflux condenser
- Separatory funnel
- Distillation apparatus

## Procedure:

- Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging the Flask: To the flask, add 1,2-propanediol, an equimolar amount of paraformaldehyde, and a suitable volume of toluene to facilitate reflux and azeotropic water removal.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

- Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and remove the toluene solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure **4-Methyl-1,3-dioxolane**.

## Pharmacological Activity and Applications

**4-Methyl-1,3-dioxolane** has been identified as having inhibitory effects on monooxygenase activities and potential anticholinergic functions.<sup>[3]</sup> Its primary characterized activity is the inhibition of cytochrome P-450 enzymes.

### Inhibition of Cytochrome P-450 Monooxygenases

A study involving a series of alkyl-substituted dioxolanes demonstrated that **4-Methyl-1,3-dioxolane** inhibits cytochrome P-450 monooxygenase activities in vitro.<sup>[4]</sup> The study used nasal and hepatic microsomes from rats and rabbits.<sup>[4]</sup> It was found that monooxygenase activity in the nasal mucosa was more readily inhibited than in the liver.<sup>[4]</sup> The inhibitory effect on HMPA N-demethylase activity was shown to increase with the lipophilicity of the dioxolane compound.<sup>[4]</sup>

### Experimental Protocol: In Vitro Monooxygenase Inhibition Assay

The following protocol is based on the methodology used to assess the inhibitory effects of dioxolanes on cytochrome P-450 activity.<sup>[4]</sup>

Materials:

- Test compound (**4-Methyl-1,3-dioxolane**)
- Microsomes (e.g., from rat liver or nasal mucosa)
- NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Buffer solution (e.g., phosphate buffer at physiological pH)
- Substrate for the monooxygenase assay (e.g., hexamethylphosphoramide (HMPA) for N-demethylase activity)
- Reagents for quantifying the product of the enzymatic reaction (e.g., Nash reagent for formaldehyde detection)
- Spectrophotometer

**Procedure:**

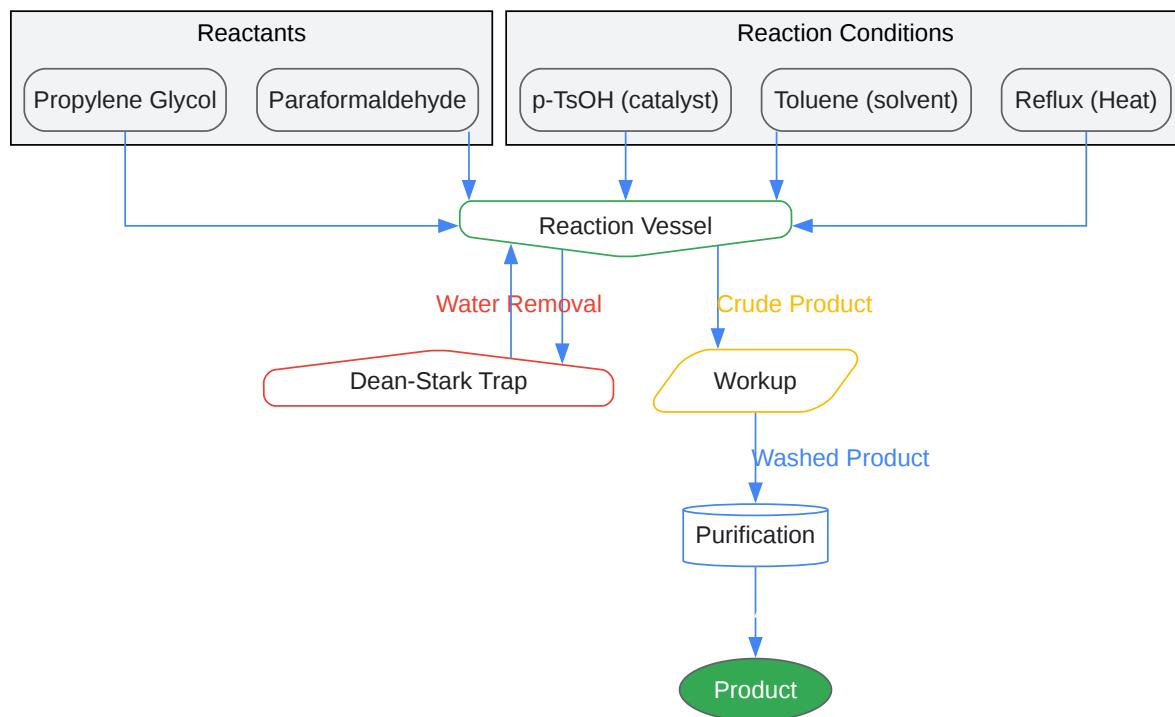
- Preparation of Microsomes: Isolate microsomes from the desired tissue (e.g., liver, nasal olfactory mucosa) using standard differential centrifugation techniques.
- Incubation Mixture: In a test tube, prepare an incubation mixture containing the microsomal protein, buffer, and the test inhibitor (**4-Methyl-1,3-dioxolane**) at various concentrations.
- Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., HMPA) and the NADPH-generating system.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
- Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
- Product Quantification: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the metabolite (e.g., formaldehyde from HMPA demethylation) using a

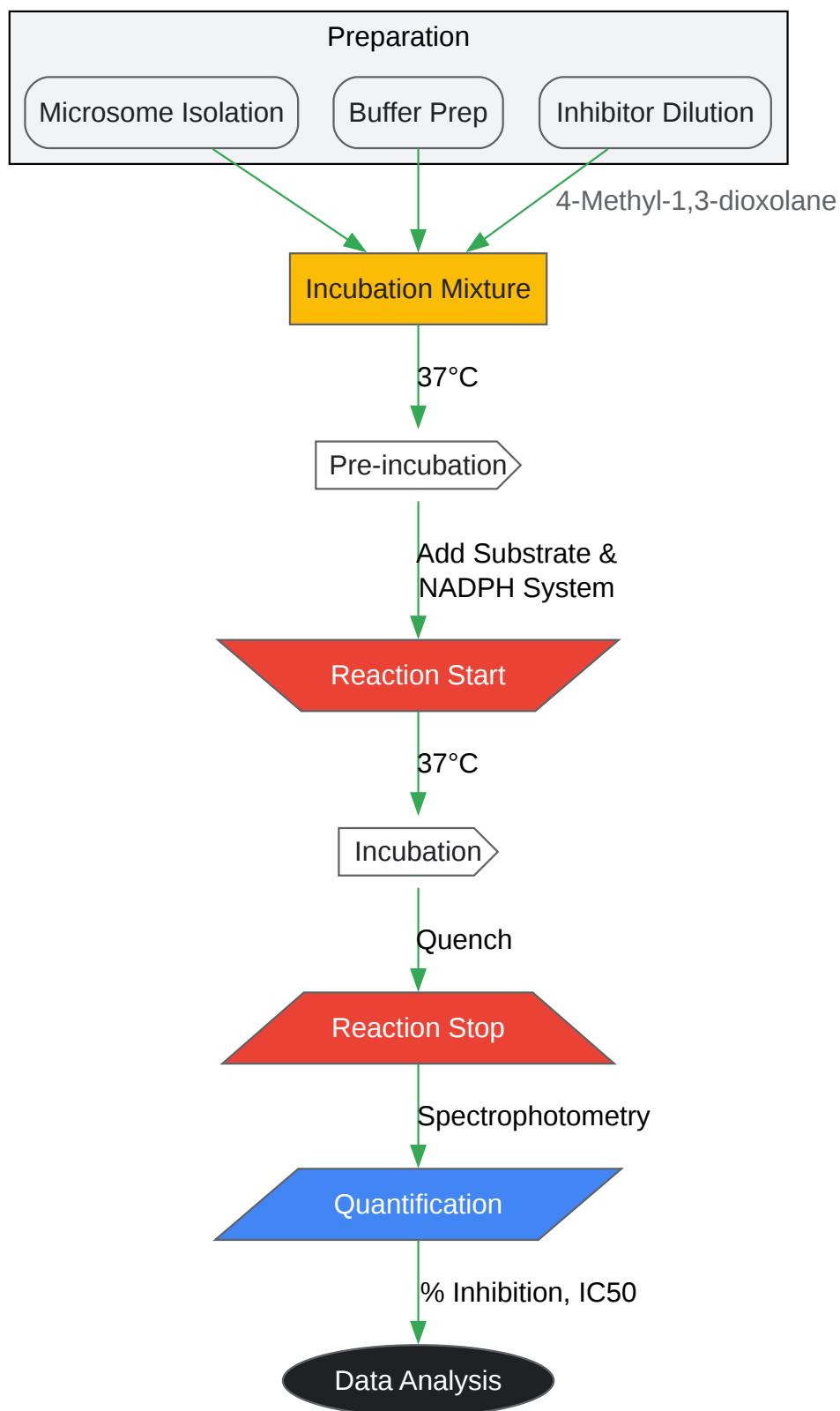
suitable colorimetric assay (e.g., Nash reagent) and a spectrophotometer.

- Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition relative to a control incubation without the inhibitor. If possible, determine the  $IC_{50}$  value.

## Visualizations

### Diagram 1: Synthesis of 4-Methyl-1,3-dioxolane



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